LogP and Lipophilicity Differentiate the [4,3-b] Isomer from the [3,2-b] Isomer
The target compound (pyrido[4,3-b]azepine; CAS 1019995-18-6) exhibits a calculated LogP of 1.87, compared to a LogP of 1.341 for the pyrido[3,2-b]azepine isomer (CAS 676596-62-6), representing a difference of +0.53 log units (~3.4-fold higher calculated lipophilicity) . Because both compounds share the identical molecular formula (C12H12N2O4) and differ only in the position of the pyridine nitrogen, this difference arises solely from regioisomeric connectivity and has direct implications for passive membrane permeability predictions in drug discovery programs.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.87 (pyrido[4,3-b]azepine regioisomer) |
| Comparator Or Baseline | LogP = 1.341 (pyrido[3,2-b]azepine regioisomer, CAS 676596-62-6) |
| Quantified Difference | ΔLogP = +0.53 (~3.4-fold higher calculated lipophilicity for the [4,3-b] isomer) |
| Conditions | Calculated LogP values obtained from Chemsrc database using standardized prediction algorithms |
Why This Matters
A LogP difference of 0.53 units can materially alter predicted intestinal absorption and blood–brain barrier penetration in lead optimization, making the [4,3-b] isomer preferable for CNS-targeted programs while the [3,2-b] isomer may be favored for peripherally restricted candidates.
